4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride
Description
Properties
Molecular Formula |
C11H20Cl2N2O |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(7-8-14-2)11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |
InChI Key |
QVFQVCVAKNQHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Aminomethylation
The core aminomethyl group is introduced via a Mannich reaction, which involves the condensation of:
- A primary or secondary aniline derivative (e.g., N-methylaniline),
- Formaldehyde or paraformaldehyde as the methylene source,
- A suitable amine such as 2-methoxyethylamine or methylamine.
This reaction proceeds under mild acidic or neutral conditions, often in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF), with temperature control to optimize yield and selectivity.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | DMF, Dichloromethane |
| Temperature | Room temperature to 40°C |
| Reaction Time | 8 to 24 hours |
| Molar Ratios | Aniline derivative : Formaldehyde : Amine = 1:1:1 |
| Catalyst/Acid | Acetic acid or mild acid catalyst |
This method yields the aminomethylated intermediate, which can be further alkylated or purified.
Alkylation of Amines
To obtain the N-(2-methoxyethyl)-N-methyl substitution pattern on the aniline nitrogen, selective alkylation is performed:
- Using 2-methoxyethyl chloride or bromide for the 2-methoxyethyl group,
- Using methyl iodide or methyl sulfate for methylation.
These alkylations are typically carried out in the presence of a base such as triethylamine or sodium hydride to neutralize released acids and drive the reaction forward.
Salt Formation: Dihydrochloride Preparation
The free base form of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl):
- The reaction is done in anhydrous solvents or aqueous media,
- Stoichiometric amounts of HCl are added to ensure formation of the dihydrochloride,
- The salt precipitates out and is filtered, washed, and dried.
Representative Synthetic Route from Literature
A representative synthesis adapted from analogous compounds and patent literature involves:
- Starting Material Preparation : Protection of the amino group of ortho-toluidine by acetylation with acetic anhydride to form ortho-methylacetanilide.
- Nitration : Introduction of the nitro group at the para position using concentrated nitric acid under controlled temperature.
- Reduction : Conversion of the nitro group to an amine via tin(II) chloride dihydrate reduction in N-methylpyrrolidinone (NMP).
- Mannich Reaction : Aminomethylation with formaldehyde and secondary amines (e.g., 2-methoxyethylamine, methylamine).
- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino Group Protection | Acetic anhydride, 60-100°C, 1.5-4 h | 85-90 | Protects amino group for selective nitration |
| Nitration | Concentrated HNO3, 30-40°C, 5 h | 80-85 | Para-selective nitration |
| Reduction | SnCl2·2H2O, NMM solvent, room temp, overnight | 90-95 | Converts nitro to amino group |
| Mannich Aminomethylation | Formaldehyde, 2-methoxyethylamine, DMF, RT, 8-24 h | 75-85 | Introduces aminomethyl group |
| Alkylation | Methyl iodide, base, RT | 70-80 | Methylates nitrogen |
| Salt Formation | HCl, aqueous or anhydrous solvent, RT | >95 | Forms stable dihydrochloride salt |
Analytical and Purity Considerations
- Purity : Typically confirmed by High-Performance Liquid Chromatography (HPLC) with purity >98%.
- Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and melting point determination confirm structure and salt formation.
- Yield Optimization : Reaction parameters such as temperature, solvent, and stoichiometry are optimized to maximize yield and minimize by-products.
Research Findings and Practical Notes
- The Mannich reaction is highly versatile for introducing aminomethyl groups on aromatic amines, with the ability to vary the amine substituents to tune compound properties.
- Protection of amino groups prior to nitration avoids undesired side reactions and improves regioselectivity.
- Reduction of nitro groups using tin(II) chloride is a reliable method but requires careful handling of reagents and waste.
- Salt formation with hydrochloric acid enhances compound stability, solubility, and facilitates purification.
- Reaction times vary from several hours to days depending on scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the nature of substituents on the nitrogen atoms and the benzene ring. Key examples include:
Key Observations :
- Substituent Effects : The presence of a methoxyethyl group in the target compound increases hydrophilicity compared to purely alkylated analogs (e.g., N,N-dimethyl derivatives) . However, chloro substituents (as in ) enhance electrophilicity, favoring reactions in agrochemical contexts .
- Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media than monohydrochloride derivatives (e.g., ), which is critical for drug formulation.
Biological Activity
4-(Aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride, often referred to as a derivative of aniline, is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C10H16Cl2N2O
- Molecular Weight: 239.16 g/mol
This compound features an aminomethyl group and a methoxyethyl side chain, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets.
- Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases, similar to other aniline derivatives which have shown activity against protein kinases involved in cell signaling pathways.
- Antiviral Properties: Some analogs of this compound have demonstrated antiviral activity, particularly against viruses like SARS-CoV-2, indicating potential use in antiviral drug development.
Case Study 1: Antiviral Activity
A study highlighted the effectiveness of similar compounds in inhibiting the activity of CSNK2A1, a kinase linked to viral replication. The research demonstrated that modifications in the aniline structure could enhance potency against viral targets .
Case Study 2: Cytotoxicity and Selectivity
Research evaluating the cytotoxic effects of related compounds revealed that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity. The balance between efficacy and safety is critical for therapeutic applications .
Table 1: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via alkylation of N-methylaniline derivatives. A common approach involves reacting N-(2-methoxyethyl)-N-methylaniline with 4-(aminomethyl)benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile . Critical parameters include:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent Choice : Acetonitrile enhances nucleophilicity compared to DMF or THF.
- Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to aniline minimizes unreacted starting material. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl, with yields typically 65–75% after recrystallization .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-methoxyethyl group (δ 3.3–3.5 ppm for methoxy protons) and quaternary ammonium signals .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 237.17) and detects impurities ≤0.5% .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages (±0.3%) to validate salt stoichiometry .
Q. How does the dihydrochloride form enhance stability and solubility compared to the free base?
The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base) due to ionic interactions, facilitating biological assays. Stability studies (TGA/DSC) show decomposition temperatures ≥200°C, making it suitable for long-term storage at −20°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity with electrophilic agents?
Discrepancies arise from substituent effects: the 2-methoxyethyl group’s electron-donating nature reduces electrophilic substitution at the para position. Comparative studies using Hammett plots (σ⁺ values) and DFT calculations show that steric hindrance from the methyl group on the amine further modulates reactivity . For example, nitration yields <10% para-nitro derivatives, whereas bromination under Lewis acid catalysis (FeBr₃) achieves 85% regioselectivity .
Q. How can mechanistic studies elucidate its inhibitory effects on kinase enzymes?
Molecular docking (AutoDock Vina) and MD simulations reveal that the aminomethyl group forms hydrogen bonds with ATP-binding pockets in kinases like c-Met. Conflicting IC₅₀ values (e.g., 2 µM vs. 8 µM in similar assays) are resolved by:
- Buffer pH : Activity decreases at pH >7.4 due to deprotonation of the ammonium group.
- Assay Interference : Pre-incubation with 1 mM DTT mitigates false positives from thiol-reactive impurities .
Q. What comparative approaches validate its selectivity over structural analogs in biological assays?
A panel of analogs (Table 1) is tested via SPR binding assays and cellular viability screens. For example:
| Compound | c-Met IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.1 ± 0.3 | 52 |
| N-(2-Ethoxyethyl) analog | 8.7 ± 1.2 | 30 |
| Free base form | >20 | 4.5 |
| The 2-methoxyethyl group’s polarity and steric profile optimize both potency and pharmacokinetics . |
Methodological Guidance
Q. How to troubleshoot low yields in large-scale synthesis?
- Side Reactions : Monitor for over-alkylation via LC-MS; add a phase-transfer catalyst (e.g., TBAB) to enhance interfacial reactivity.
- Purification : Use flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) followed by recrystallization (ethanol/water) to remove dimeric byproducts .
Q. What in vitro models best evaluate its metabolic stability?
- Liver Microsomes : Incubate with human microsomes (1 mg/mL) and NADPH, quantifying parent compound loss via UPLC over 60 min.
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess competitive inhibition, with IC₅₀ <10 µM indicating high metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
